5-HT2B Receptor Binding Affinity: Comparable to Potent Reference Antagonists SB-204741 and 5-HT2B Antagonist-1
1-(2-Methoxyethyl)-2,3-dihydro-1H-isoindole demonstrates potent binding to the human 5-HT2B receptor with an IC50 of 22 ± 9.0 nM [1]. This binding affinity is directly comparable to established 5-HT2B antagonists: SB-204741 exhibits a pA2 of 7.95 (approximate IC50 equivalent ~11 nM) in a rat stomach fundus functional assay [2], and the commercially available '5-HT2B antagonist-1' reports an IC50 of 33.4 nM . While not exceeding the potency of SB-204741, the target compound achieves a similar nanomolar binding profile, confirming its suitability as a 5-HT2B tool compound. Importantly, this binding translates to functional cellular antagonism with an IC50 of 54 nM in a cell-based assay [1].
| Evidence Dimension | 5-HT2B receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 22 ± 9.0 nM |
| Comparator Or Baseline | SB-204741 (pA2 7.95, ~11 nM equivalent); 5-HT2B antagonist-1 (IC50 = 33.4 nM) |
| Quantified Difference | Target compound is within ~2-fold of SB-204741 and ~1.5-fold more potent than 5-HT2B antagonist-1. |
| Conditions | Binding assay for target compound (conditions not fully specified in table); SB-204741 measured in isolated rat stomach fundus contraction assay (functional); 5-HT2B antagonist-1 IC50 from commercial vendor data sheet (functional). |
Why This Matters
Demonstrates that the compound achieves target engagement at the 5-HT2B receptor at concentrations comparable to widely used reference antagonists, validating its utility in assays requiring 5-HT2B blockade.
- [1] PMC11091653 Table 1: 5HT2bR binding activity (IC50 = 22±9.0 nM) and cellular 5HT2bR antagonist activity (IC50 = 54 nM). View Source
- [2] Probes & Drugs: SB 204741 (pA2 = 7.95). View Source
